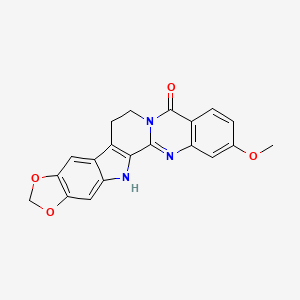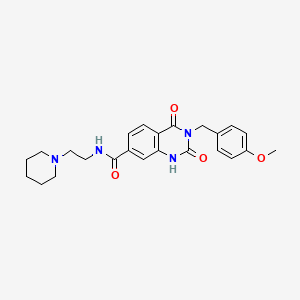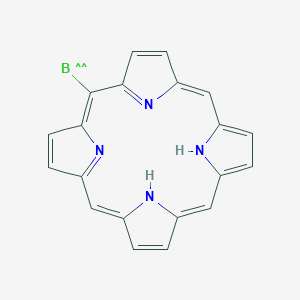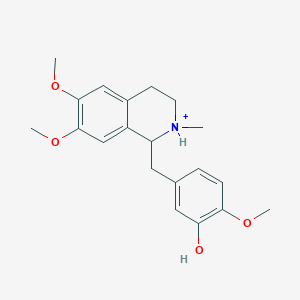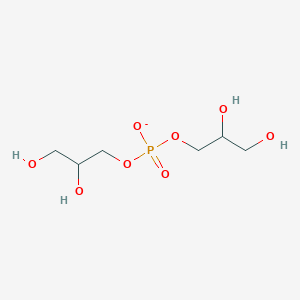
Phytochromobilin(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-phytochromobilin(2-) is dicarboxylate anion of (3Z)-phytochromobilin. It is a linear tetrapyrrole anion and a dicarboxylic acid dianion. It is a conjugate base of a (3Z)-phytochromobilin.
Scientific Research Applications
Functional Genomic Analysis
Phytochromobilin is synthesized from heme via biliverdin IXα, involving ferredoxin-dependent bilin reductases. Research by Frankenberg et al. (2001) revealed the existence of different bilin reductases across various organisms, indicating diverse pathways of phytobilin biosynthesis and their evolution.
Phototransformation Pathway
Inoue (1987) studied phytochrome, noting that its monomer contains phytochromobilin as a chromophore, crucial for its role as a photoreceptor in plants.
Molecular Structure Analysis
Research by Hasegawa et al. (2005) identified the key isomers of phytochromobilin, providing insight into its role in phytochrome photo-isomerization and light sensing.
Evolution of Phytochromes
Lamparter (2004) explored the evolution of phytochromes in plants and cyanobacteria, highlighting the role of phytochromobilin in this process.
Bacteriophytochromes Study
Bhoo et al. (2001) discovered bacteriophytochromes that use biliverdin, a product related to phytochromobilin, revealing the diversity of phytochrome-type photoreceptors across species.
Biosynthesis and Photomorphogenesis
Davis et al. (2001) identified the importance of heme oxygenase genes in phytochromobilin synthesis, crucial for proper photomorphogenesis in plants.
Catalytic Mechanism of Phytochromobilin Synthesis
Tu et al. (2008) examined the catalytic mechanism of HY2, a key enzyme in phytochromobilin synthesis, providing insights into the biosynthesis pathway.
Phytochrome Spectral Characteristics
Eichenberg et al. (2000) focused on the spectral characteristics of different phytochromes in Arabidopsis, showing how phytochromobilin influences these properties.
Molecular Motion in Photoinduced Reactions
Zhuang et al. (2013) investigated the photoinduced isomerization of phytochromobilin, shedding light on its role in phytochrome's photoactive processes.
Photosensing and Thermosensing in Phytochromes
Burgie et al. (2017) studied the impact of phytochromobilin on the light and temperature sensing abilities of phytochromes, emphasizing its importance in plant adaptation.
Properties
Molecular Formula |
C33H34N4O6-2 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxylatoethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/p-2/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |
InChI Key |
LXWZWRRIEITWMN-ZUTFDUMMSA-L |
Isomeric SMILES |
C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |
Canonical SMILES |
CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)[O-])CCC(=O)[O-])C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[4-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid tert-butyl ester](/img/structure/B1262545.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
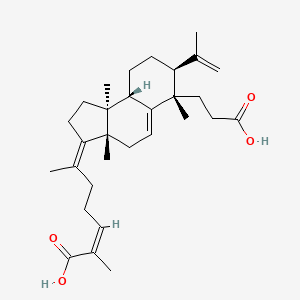
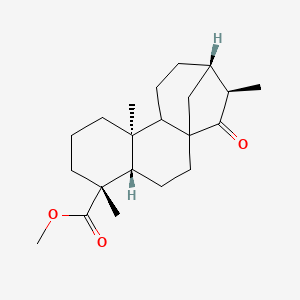
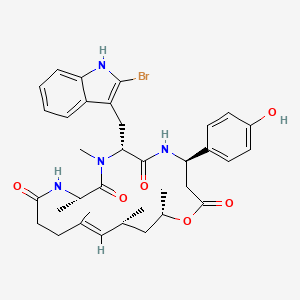
![[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc](/img/structure/B1262554.png)

